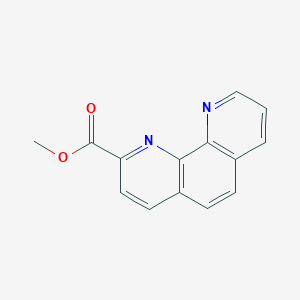

Methyl 1,10-phenanthroline-2-carboxylate

概要

説明

Methyl 1,10-phenanthroline-2-carboxylate is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structural properties, which include a fused ring system that incorporates nitrogen atoms. These properties make it a valuable ligand in coordination chemistry and a useful building block in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 1,10-phenanthroline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,10-phenanthroline-2-carboxylic acid with anhydrous methanol under appropriate conditions . Another method includes the palladium-catalyzed oxidative cross-coupling of C(sp2)–H and C(sp3)–H bonds of carboxamides . The reaction conditions typically involve the use of DMAP as a ligand to avoid β-hydride elimination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

化学反応の分析

Oxidation Reactions

Methyl 1,10-phenanthroline-2-carboxylate undergoes selective oxidation under controlled conditions. For example:

| Condition | Product | Yield | Scale |

|---|---|---|---|

| NaOCl₂, H₂O, reflux | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | 58% | ≤1.0 g |

| NaOCl₂, H₂O, reflux | Chlorinated derivatives (e.g., 2b ) | 18% | >1.0 g |

Hydrolysis and Unexpected Rearrangements

Hydrolysis of the ester group under acidic or basic conditions often leads to unexpected products rather than the anticipated carboxylic acid:

-

Acidic Hydrolysis (HCl) :

Produces 7-chloropyrrolo[2,3,4-de] phenanthrolin-5(4H)-one (37% yield) instead of the expected 4,7-dichloro-1,10-phenanthroline-5-carboxylic acid. This is attributed to nucleophilic attack by the amide intermediate at C4, forming a lactam structure . -

Alkaline Hydrolysis :

Substitutes chlorine atoms at C4/C7 with hydroxyl groups, yielding 4,7-dioxo-1,4,7,10-tetrahydro-1,10-phenanthroline-5-carbonitrile .

Nucleophilic Aromatic Substitution

The electron-deficient phenanthroline core facilitates substitution at activated positions:

-

Microwave-Assisted Reactions :

Substitution with pyrrolidine under microwave irradiation (130°C) replaces chlorine atoms at C4/C7, forming 4,7-dipyrrolidinyl-1,10-phenanthroline derivatives in high yields (84–96%) . -

Regioselectivity :

DFT calculations show higher positive charge density at C9 (vs. C2), favoring nucleophilic attack at C9 in ONach-type reactions .

Perkin Condensation

The methyl group participates in condensation reactions:

-

Vinyl/Styryl Analog Synthesis :

Reacts with aryl aldehydes under Perkin conditions to form styryl derivatives, expanding conjugation for optoelectronic applications .

Coordination Chemistry

The ester group modulates ligand properties in metal complexes:

-

Iron Catalysis :

2,9-Diaryl-1,10-phenanthroline ligands derived from methyl carboxylate precursors enable regioselective hydrosilylation of alkenes with iron catalysts . -

Electrochemical Behavior :

Substituents at R₁/R₂ (e.g., pyrrolidinyl, carbazolyl) alter redox potentials, enhancing stability under oxidative conditions .

科学的研究の応用

Coordination Chemistry

Methyl 1,10-phenanthroline-2-carboxylate serves as an effective chelating agent in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various applications:

- Metal Ion Detection : The compound can form colored complexes with metal ions, facilitating their detection through spectrophotometric methods. For instance, complexes with ferrous ions exhibit a distinct absorption peak at 510 nm, allowing for trace detection of iron .

- Catalysis : It has been employed as a ligand in metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and zinc-catalyzed reactions. These applications highlight its role in facilitating organic transformations and enhancing reaction efficiencies .

Drug Development

The structural framework of this compound has implications in medicinal chemistry:

- Anticancer Activity : Compounds derived from 1,10-phenanthroline have demonstrated significant anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development .

- Drug Delivery Systems : Its ability to bind with various biological molecules allows for the formulation of drug delivery systems that can target specific tissues or cells. This property is particularly beneficial for enhancing the bioavailability of therapeutic agents .

Material Science

In materials science, this compound is utilized for creating advanced materials:

- Metal-Organic Frameworks (MOFs) : The compound's coordination capabilities make it an excellent candidate for constructing MOFs, which have applications in gas storage and separation technologies .

- Photonic Materials : Its optical properties enable the development of materials used in photonic applications, such as sensors and light-emitting devices .

Photochemistry

This compound acts as a photosensitizer in photochemical reactions:

- Photocatalysis : The compound has been investigated for its role in photocatalytic processes, where it can facilitate chemical reactions under light irradiation. This application is crucial for developing sustainable energy solutions through solar energy conversion .

Case Studies and Research Findings

作用機序

The mechanism of action of methyl 1,10-phenanthroline-2-carboxylate involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes . The molecular targets and pathways involved include metallo-beta-lactamases and other metal-dependent enzymes .

類似化合物との比較

Similar Compounds: Similar compounds to methyl 1,10-phenanthroline-2-carboxylate include 1,10-phenanthroline-2,9-dicarboxylic acid, 2,2’-bipyridine, and various substituted phenanthrolines .

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

生物活性

Methyl 1,10-phenanthroline-2-carboxylate, a derivative of the 1,10-phenanthroline family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₀N₂O₂

- Molar Mass : 238.24 g/mol

- CAS Number : 37067-12-2

This compound is characterized by a rigid structure that allows it to act as a bidentate ligand, forming stable complexes with various metal ions. This property contributes to its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the esterification of 1,10-phenanthroline-2-carboxylic acid. Various methods, including microwave-assisted nucleophilic aromatic substitution and hydrolysis of nitriles, have been reported to yield this compound efficiently .

Anticancer Properties

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of 1,10-phenanthroline can inhibit tumor growth in vitro and in vivo:

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that methyl derivatives exhibit cytotoxicity against breast (MCF-7), prostate (PC3), and cervical (HeLa) cancer cell lines .

| Cell Line | IC50 (µg/mL) | Viability (%) at 40 µg/mL |

|---|---|---|

| MCF-7 | 25 | 57 |

| PC3 | 30 | 62 |

| HeLa | 20 | 61 |

The metal complexes formed with copper(II) and silver(I) ions have shown enhanced activity compared to the free ligand . For instance, copper complexes exhibited greater cytotoxicity than their silver counterparts.

The mechanism by which this compound exerts its anticancer effects includes:

- Topoisomerase Inhibition : The compound has been observed to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription .

- Proteasome Inhibition : It also shows potential as a proteasome inhibitor, disrupting cellular protein degradation pathways essential for cancer cell survival .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its ability to form stable metal complexes enhances its efficacy as an antimicrobial agent:

- In vitro Testing : Studies indicate that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Cytotoxic Effects

A study conducted on the cytotoxic effects of methyl 1,10-phenanthroline derivatives against human cancer cell lines revealed promising results. The compounds were tested across a range of concentrations (0.4 - 400 µg/mL) with varying effects on cell viability .

Comparative Analysis with Cisplatin

In comparative studies with cisplatin, methyl derivatives showed lower toxicity levels while maintaining effective tumor growth inhibition in animal models. Blood tests indicated minimal hepatic enzyme elevation compared to cisplatin treatment .

特性

IUPAC Name |

methyl 1,10-phenanthroline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)11-7-6-10-5-4-9-3-2-8-15-12(9)13(10)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUOTHREEOKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478886 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-12-2 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。